1-Bromo-4-fluoro-2,5-dimethylbenzene

Vue d'ensemble

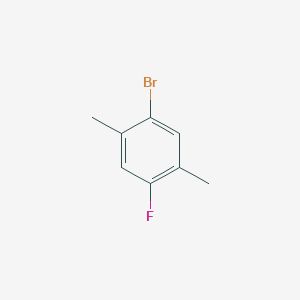

Description

1-Bromo-4-fluoro-2,5-dimethylbenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two methyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-4-fluoro-2,5-dimethylbenzene can be synthesized through several methods. One common method involves the bromination of 4-fluoro-2,5-dimethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-4-fluoro-2,5-dimethylbenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding hydroxyl derivatives.

Electrophilic Aromatic Substitution: The compound can participate in reactions where electrophiles replace hydrogen atoms on the benzene ring.

Oxidation and Reduction: The methyl groups can undergo oxidation to form carboxylic acids or reduction to form alkanes.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Electrophilic Aromatic Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

Hydroxyl Derivatives: Formed through nucleophilic substitution.

Substituted Benzene Derivatives: Formed through electrophilic substitution.

Carboxylic Acids and Alkanes: Formed through oxidation and reduction reactions, respectively.

Applications De Recherche Scientifique

1-Bromo-4-fluoro-2,5-dimethylbenzene is used in various scientific research applications, including:

Organic Synthesis: As an intermediate for the synthesis of more complex organic molecules.

Pharmaceutical Research: In the development of new drugs and therapeutic agents.

Material Science: In the synthesis of polymers and advanced materials with specific properties.

Chemical Biology: As a probe to study biological processes and interactions.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-fluoro-2,5-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-4-fluorobenzene: Similar structure but lacks the two methyl groups.

1-Bromo-2,5-dimethylbenzene: Similar structure but lacks the fluorine atom.

4-Bromo-2,5-dimethylphenol: Similar structure with a hydroxyl group instead of fluorine.

Uniqueness

1-Bromo-4-fluoro-2,5-dimethylbenzene is unique due to the presence of both bromine and fluorine atoms along with two methyl groups on the benzene ring. This combination of substituents imparts specific chemical reactivity and properties, making it valuable in various synthetic and research applications.

Activité Biologique

1-Bromo-4-fluoro-2,5-dimethylbenzene is a halogenated aromatic compound that has garnered interest due to its unique structural features, which may confer various biological activities. The presence of bromine and fluorine atoms, along with methyl substituents, can influence the compound's lipophilicity, metabolic stability, and interactions with biological targets. This article reviews the biological activity of this compound, including its synthesis, toxicity data, and potential therapeutic applications.

Synthesis

This compound can be synthesized through various methods, typically involving the bromination of 4-fluoro-2,5-dimethylbenzene. The reaction conditions can be optimized to yield high purity and desired product characteristics.

Biological Activity Overview

The biological activity of this compound is primarily inferred from studies on structurally similar compounds. Research indicates potential antimicrobial and anticancer properties associated with halogenated aromatic compounds due to their ability to interact with cellular targets.

Antimicrobial Activity

Studies have shown that halogenated compounds exhibit significant antimicrobial effects. For instance:

- Minimum Inhibitory Concentration (MIC) : Similar compounds have demonstrated MIC values as low as 50 μg/ml against Gram-negative bacteria .

- Mechanism : The presence of halogens enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with microbial targets.

Anticancer Activity

Research into related compounds suggests potential anticancer properties:

- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into this compound's efficacy in cancer treatment.

Toxicity Data

Toxicity assessments provide crucial insights into the safety profile of this compound. Key findings include:

- Acute Toxicity : In animal studies, the median lethal dose (LD50) was found to be approximately 2,700 mg/kg when administered orally . Observed symptoms at lethal doses included tremors and significant weight loss.

- Inhalation Studies : The median lethal concentration (LC50) for inhalation exposure was reported at 18,000 mg/m³ . Symptoms included lethargy and respiratory distress.

Case Studies

- Case Study on Antimicrobial Properties : A study focused on the synthesis and antimicrobial activity of halogenated derivatives demonstrated that this compound could serve as a lead compound for developing new antimicrobials .

- Toxicological Assessment : A comprehensive toxicity assessment revealed significant adverse effects at high doses in rodent models. These findings emphasize the need for careful handling and further research into its safety profile before clinical applications .

Comparative Analysis

The following table summarizes key properties of this compound compared to related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Potential antimicrobial and anticancer |

| 1-Bromo-4-chloro-2,5-dimethylbenzene | Chlorine instead of fluorine | Similar antimicrobial properties |

| 1-Iodo-4-bromo-2,5-dimethylbenzene | Iodine at para position | Increased reactivity |

Propriétés

IUPAC Name |

1-bromo-4-fluoro-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWDSJPXBFLCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543648 | |

| Record name | 1-Bromo-4-fluoro-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51760-04-4 | |

| Record name | 1-Bromo-4-fluoro-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.